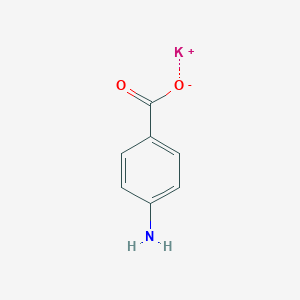

para-aminobenzoate de potassium

Vue d'ensemble

Description

Il s'agit d'un membre de la famille des vitamines B et il est utilisé à des fins thérapeutiques dans diverses affections cutanées fibrotiques telles que la sclérodermie, la dermatomyosite et la maladie de Peyronie . Ce composé est également connu pour son rôle dans le traitement de certains types d'inflammation .

Applications De Recherche Scientifique

Aminobenzoate potassium has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Medicine: Aminobenzoate potassium is used in the treatment of fibrotic skin disorders and certain types of inflammation

Mécanisme D'action

Target of Action

Potassium p-aminobenzoate, also known as Potassium 4-aminobenzoate or Aminobenzoate potassium, is a member of the vitamin B complex family . Its primary target is the enzyme p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the hydroxylation of p-hydroxybenzoate, a key step in the ubiquinone biosynthetic pathway.

Mode of Action

Potassium p-aminobenzoate interacts with its target enzyme as a substrate . It is believed to have an antifibrotic effect due to increased oxygen uptake at the tissue level . This interaction and the resulting changes contribute to its therapeutic effects in treating fibrotic skin disorders .

Biochemical Pathways

The compound is involved in the folate synthesis pathway . Folate, also known as vitamin B9, is essential for many biological functions, including DNA synthesis, amino acid metabolism, and the maturation of red and white blood cells. In this pathway, p-aminobenzoate is converted to its glucose ester in the plant cytosol .

Pharmacokinetics

It is known that the compound should be administered after meals or with a snack to avoid stomach upset . The average adult oral dose is 12 g/day in 4-6 divided doses .

Result of Action

The molecular and cellular effects of potassium p-aminobenzoate’s action are primarily its antifibrotic effects . By increasing oxygen uptake at the tissue level, it can help reduce the progression of fibrotic skin disorders . It is also used to reduce the progression of penile deviation in Peyronie’s Disease in adults .

Action Environment

The action, efficacy, and stability of potassium p-aminobenzoate can be influenced by various environmental factors. For instance, it should be used with caution in patients with diabetes mellitus or a history of hypoglycemia, and in patients with renal impairment . Furthermore, its therapeutic effect may be diminished with concurrent use of sulfonamide antibiotics .

Analyse Biochimique

Biochemical Properties

Potassium p-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. It is a part of the folate molecule, which is composed of a pteridine ring, p-aminobenzoate, and glutamate residues . The compound is involved in the synthesis of folate in bacteria, fungi, and plants .

Cellular Effects

The effects of Potassium p-aminobenzoate on various types of cells and cellular processes are profound. It influences cell function by participating in the synthesis of purines, formylmethionyl-tRNA, thymidylate, pantothenate, glycine, serine, and methionine . These biochemical reactions are crucial for cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, Potassium p-aminobenzoate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the synthesis of folate, which serves as a cofactor in one-carbon transfer reactions . This process involves enzyme activation and inhibition, contributing to the overall mechanism of action of Potassium p-aminobenzoate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium p-aminobenzoate can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies. For instance, it has been found that much of the endogenous p-aminobenzoate in fruit and leaf tissues is esterified .

Metabolic Pathways

Potassium p-aminobenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors during the synthesis of folate

Subcellular Localization

The subcellular localization of Potassium p-aminobenzoate and its effects on activity or function are complex. It is synthesized in chloroplasts and used for folate synthesis in mitochondria . The specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are not well known and require further study.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'aminobenzoate de potassium peut être synthétisé par neutralisation de l'acide aminobenzoïque avec de l'hydroxyde de potassium. La réaction implique généralement la dissolution de l'acide aminobenzoïque dans l'eau, suivie de l'addition d'hydroxyde de potassium jusqu'à ce que la solution atteigne un pH neutre. La solution résultante est ensuite évaporée pour obtenir de l'aminobenzoate de potassium sous forme solide .

Méthodes de production industrielle

Dans les milieux industriels, l'aminobenzoate de potassium est produit en faisant réagir l'acide aminobenzoïque avec du carbonate de potassium ou de l'hydroxyde de potassium. La réaction est effectuée en solution aqueuse et le produit est isolé par cristallisation. La pureté du produit final est assurée par des procédés de recristallisation et de séchage .

Analyse Des Réactions Chimiques

Types de réactions

L'aminobenzoate de potassium subit diverses réactions chimiques, notamment :

Oxydation : L'aminobenzoate de potassium peut être oxydé pour former des structures quinonoïdes.

Réduction : Il peut être réduit pour former les amines correspondantes.

Substitution : Le groupe amino de l'aminobenzoate de potassium peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés quinonoïdes.

Réduction : Amines.

Substitution : Dérivés alkylés ou acylés.

Applications de la recherche scientifique

L'aminobenzoate de potassium a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de divers composés organiques.

Médecine : L'aminobenzoate de potassium est utilisé dans le traitement des affections cutanées fibrotiques et de certains types d'inflammation

Mécanisme d'action

L'aminobenzoate de potassium exerce ses effets en augmentant l'absorption d'oxygène au niveau tissulaire, ce qui peut avoir un effet antifibrotique. On pense qu'il interfère avec la synthèse du tissu fibreux, réduisant ainsi la fibrose. Le composé cible les voies moléculaires impliquées dans l'oxygénation des tissus et la fibrose .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide aminobenzoïque : Le composé parent de l'aminobenzoate de potassium, utilisé dans la synthèse du folate.

Acide para-aminobenzoïque : Un autre dérivé ayant des propriétés et des applications similaires

Unicité

L'aminobenzoate de potassium est unique en raison de sa forme de sel de potassium, qui améliore sa solubilité et sa biodisponibilité par rapport à son composé parent, l'acide aminobenzoïque. Cela le rend plus efficace dans les applications thérapeutiques, en particulier dans le traitement des affections cutanées fibrotiques .

Propriétés

Numéro CAS |

138-84-1 |

|---|---|

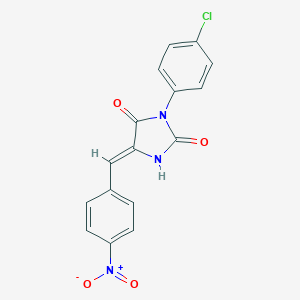

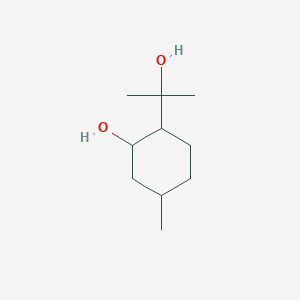

Formule moléculaire |

C7H7KNO2 |

Poids moléculaire |

176.23 g/mol |

Nom IUPAC |

potassium;4-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

Clé InChI |

YXGFRNGNLWDFIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] |

SMILES isomérique |

C1=CC(=CC=C1C(=O)[O-])N.[K+] |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)N.[K] |

Key on ui other cas no. |

138-84-1 |

Description physique |

Solid; [Merck Index] |

Pictogrammes |

Irritant |

Solubilité |

24.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

4 Aminobenzoic Acid 4 Aminobenzoic Acid, Potassium Salt 4-Aminobenzoate, Potassium 4-Aminobenzoic Acid 4-Aminobenzoic Acid, Potassium Salt Aminobenzoate, Potassium Aminobenzoic Acid (USP) Epit Vit Epitelplast Hachemina Magnesium para-Aminobenzoate p Aminobenzoic Acid p-Aminobenzoic Acid PABA Pabasan para Aminobenzoic Acid para-Aminobenzoate, Magnesium para-Aminobenzoic Acid Paraminan Paraminol Potaba Potassium 4 Aminobenzoate Potassium 4-Aminobenzoate Potassium Aminobenzoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Aminobenzoate potassium?

A2: The molecular formula of Aminobenzoate potassium is C₇H₆KNO₂. Its molecular weight is 187.24 g/mol. []

Q2: Are there any studies investigating the combination of Aminobenzoate potassium with other drugs?

A3: Yes, a study investigated the combination of Aminobenzoate potassium with Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. The study suggested that this combination might enhance CFTR function in vitro by inducing translational readthrough of premature termination codons in the CFTR gene. []

Q3: Have there been any studies on the synthesis of Aminobenzoate potassium?

A6: Yes, a study described a practical procedure for synthesizing Aminobenzoate potassium from p-nitrotoluene through oxidation, reduction, salt formation, and crystallization, achieving a total yield of 77.5%. []

Q4: Are there alternative treatments for the conditions Aminobenzoate potassium has been investigated for?

A8: Yes, numerous alternative treatments exist for conditions like systemic sclerosis and Peyronie's disease, with varying levels of efficacy and safety profiles. For systemic sclerosis, these include immunosuppressants, vasodilators, and physical therapy. Peyronie's disease treatment options include oral medications, intralesional injections, and surgery [, ].

Q5: What are the limitations of the existing research on Aminobenzoate potassium?

A5: Research on Aminobenzoate potassium suffers from several limitations, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.